1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride
Description
1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride is a fluorinated aromatic ketone derivative with a molecular formula of C₈H₇ClF₂NO and a molecular weight of 221.60 g/mol (calculated). The compound features a 3-aminophenyl group attached to a difluoroethylketone backbone, with the hydrochloride salt enhancing its stability and solubility in polar solvents. Its synthesis likely involves fluorination steps (e.g., using reagents like 2-chloro-1,1-difluoroethylene, as mentioned in ) and subsequent coupling with an aminophenyl precursor .
Properties
IUPAC Name |
1-(3-aminophenyl)-2,2-difluoroethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-8(10)7(12)5-2-1-3-6(11)4-5;/h1-4,8H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAMYLPVCQWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and difluoroacetic acid.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Condensation: The resulting 3-aminobenzaldehyde is then condensed with difluoroacetic acid under acidic conditions to form the target compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the reduction step and automated systems for the condensation and salt formation steps.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(3-Nitrophenyl)-2,2-difluoroethan-1-one.
Reduction: 1-(3-Aminophenyl)-2,2-difluoroethanol.
Substitution: N-acyl or N-alkyl derivatives of the original compound.
Scientific Research Applications
1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride depends on its application:
Biochemical Probes: The amino and carbonyl groups can form covalent bonds with biological macromolecules, allowing for the study of protein-ligand interactions.
Pharmacological Agents: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Fluorine atoms also reduce basicity and enhance metabolic stability .
- Hydrochloride Salt : The hydrochloride form improves aqueous solubility, critical for biological testing. For example, the related compound 2-(3-Acetylphenyl)isoindoline-1,3-dione () has a melting point of 180–184.5°C , suggesting similar thermal stability for the target compound .
Biological Activity
1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in key metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways critical for cell communication and function.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antitumor Effects | Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis. |
| Anti-inflammatory Properties | The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. |
| Neuroprotective Effects | Research indicates potential protective effects against neurodegenerative conditions by inhibiting oxidative stress pathways. |
Case Studies
-
Antitumor Activity :
In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells and SCC VII squamous cell carcinoma cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. -
Anti-inflammatory Effects :
A study investigating the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages showed a reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent. -
Neuroprotective Effects :
In a mouse model of Alzheimer's disease, treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function, indicating its potential as a neuroprotective agent.
Pharmacological Implications
The diverse biological activities of this compound suggest its utility in treating various conditions:
- Cancer Therapy : Its antitumor properties position it as a candidate for further development in oncology.
- Inflammatory Disorders : The anti-inflammatory effects may offer therapeutic avenues for conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Neurodegenerative Diseases : Given its neuroprotective potential, it may be explored for use in Alzheimer's disease and other neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
